![molecular formula C38H40N4O2 B15126332 10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene](/img/structure/B15126332.png)
10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene is a complex organic compound with a unique structure characterized by multiple rings and heteroatoms. This compound is known for its intricate molecular architecture, which includes oxygen and nitrogen atoms integrated into its cyclic framework. The molecular formula of this compound is C38H40N4O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the reaction of macrobicyclic compounds with specific reagents under controlled conditions. For example, the reaction of 15-oxa-1,5,8,12-tetraazabicyclo[10.5.2]nonadecane with diglycolyl chloride in a basic medium yields a diamide, which upon reduction forms the desired tricyclic ligand .
Industrial Production Methods: Industrial production of such complex compounds typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within the molecule, such as nitrogen and oxygen atoms.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation. For instance, oxidation reactions may be carried out in an aqueous medium at elevated temperatures, while reduction reactions might require anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of various oxygenated derivatives, while reduction can yield amine-containing products. Substitution reactions can introduce different functional groups into the molecule, further diversifying its chemical properties.
Scientific Research Applications
10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene has a wide range of applications in scientific research. In chemistry, it is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their unique structural and electronic properties .
In biology and medicine, the compound’s derivatives are explored for their potential therapeutic applications. The presence of nitrogen and oxygen atoms in the molecule allows it to interact with biological targets, making it a candidate for drug development. Additionally, its complex structure can serve as a model for studying molecular recognition and binding interactions.
In industry, the compound is used in the development of advanced materials, such as polymers and catalysts. Its ability to form stable complexes with metals makes it valuable in catalysis, where it can enhance the efficiency of chemical reactions.
Mechanism of Action
The mechanism of action of 10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene involves its interaction with specific molecular targets. The compound can bind to metal ions through its nitrogen and oxygen atoms, forming stable coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes.
The molecular targets of this compound include enzymes and receptors, where it can act as an inhibitor or activator. The pathways involved depend on the specific biological context and the nature of the complex formed. For example, in catalysis, the compound can facilitate the conversion of substrates to products by stabilizing transition states and lowering activation energies.
Comparison with Similar Compounds
10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene can be compared with other similar macrocyclic compounds, such as 8,18-dioxa-1,5,11,15-tetraaza[13.5.2.25,11]-eicosane and 7,16-dioxa-1,4,10,13-tetraaza[11.5.3.34,10]-octadecane . These compounds share structural similarities, including the presence of multiple rings and heteroatoms.
this compound is unique in its specific arrangement of rings and the number of nitrogen and oxygen atoms. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound is a fascinating compound with a complex structure and diverse applications. Its synthesis, chemical reactions, and mechanism of action highlight its versatility and potential in scientific research and industry. By comparing it with similar compounds, we can appreciate its unique properties and contributions to the field of chemistry.
Properties
Molecular Formula |
C38H40N4O2 |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
10,30-dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene |
InChI |
InChI=1S/C38H40N4O2/c1-3-7-27-25(5-1)37-11-13-39-19-21-10-16-44-36-31(23(21)17-29(37)39)33(37)41(27)35-32-24-18-30-38(12-14-40(30)20-22(24)9-15-43-35)26-6-2-4-8-28(26)42(36)34(32)38/h1-10,23-24,29-36H,11-20H2 |
InChI Key |
CIRUUTNLDXXBKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC3=CCOC4C5C3CC2C16C5N(C7C8C9CC1C2(C8N4C3=CC=CC=C32)CCN1CC9=CCO7)C1=CC=CC=C61 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


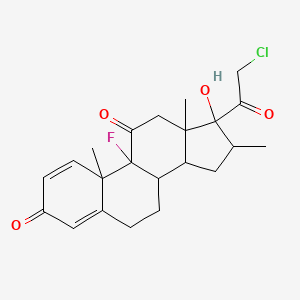
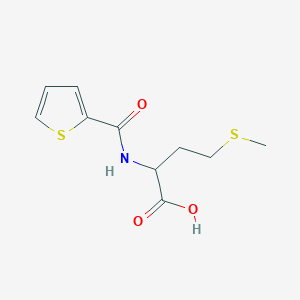
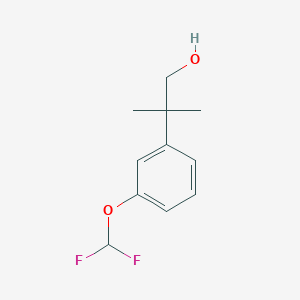
![N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15126276.png)
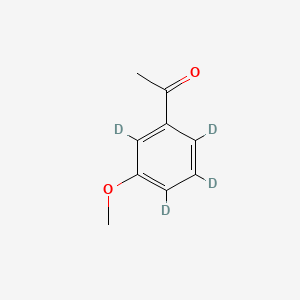
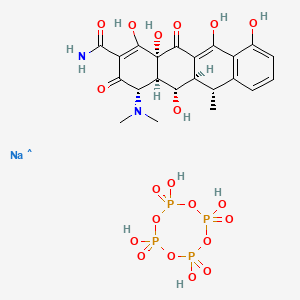
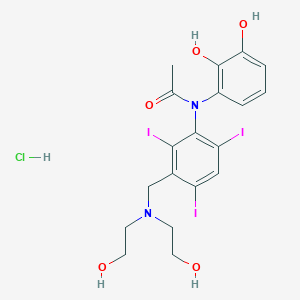
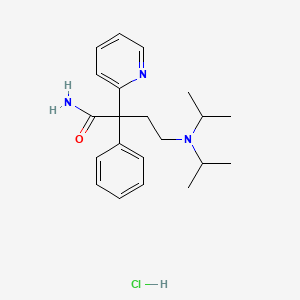
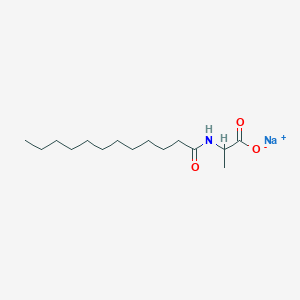

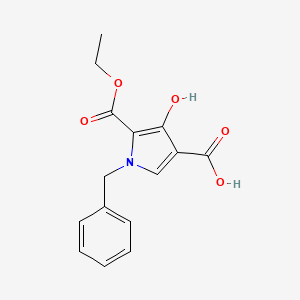
![tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate](/img/structure/B15126333.png)

![rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15126348.png)
